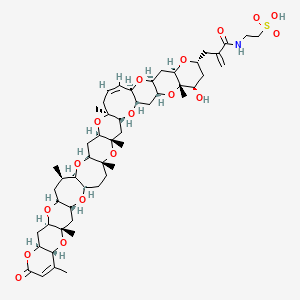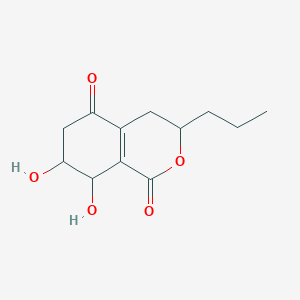
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Overview
Description
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione is a natural product found in Farrowia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving carboxylic acids and oxidation processes. For instance, Suzuki et al. (2001) detailed the synthesis of similar compounds using carboxylic acids and lead tetraacetate oxidation (Suzuki, Tanemura, Okada, Awaji, Shimizu, & Horaguchi, 2001).
Anticancer Properties : Some studies have investigated the anticancer properties of related compounds. Thi et al. (2015) synthesized benzo[g]isochromene-5,10-diones and found them to exhibit cytotoxic activity against various cancer cell lines (Thi, Vu Thi, Phuong, Nguyen, The Pham, Duc Vu, Depetter, Van Nguyen, & D’hooghe, 2015).
Natural Product Synthesis : Mondal et al. (2003) reported a method for synthesizing a compound similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione, emphasizing the importance of such compounds in mimicking natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Pharmacological Applications : The compound and its derivatives have potential pharmacological applications. For example, studies on similar compounds have shown antifungal and antimicrobial activities, as reported by Wang et al. (2012) in their study on polyketides (Wang, Bao, Yang, Guo, Yang, Ren, Zhang, Dai, Guo, & Liu, 2012).
Photochemical Properties : Research by Hobel and Margaretha (1990) on similar compounds highlights the potential photochemical applications, examining the conversion of these compounds in different conditions (Hobel & Margaretha, 1990).
Antiviral Activity : Zhang et al. (2016) discovered compounds with structures similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione that exhibit antiviral properties, particularly against influenza A virus (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016).
properties
Product Name |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
InChI |
InChI=1S/C12H16O5/c1-2-3-6-4-7-8(13)5-9(14)11(15)10(7)12(16)17-6/h6,9,11,14-15H,2-5H2,1H3 |
InChI Key |
UJTPZWKMPAKALM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1 |
synonyms |
EI-1941-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



](/img/structure/B1251915.png)
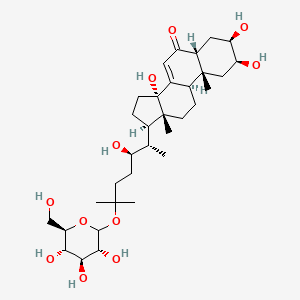
![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
![13-[1-(13-Pyridin-3-yltridecyl)pyridin-1-ium-3-yl]tridecan-1-ol](/img/structure/B1251919.png)
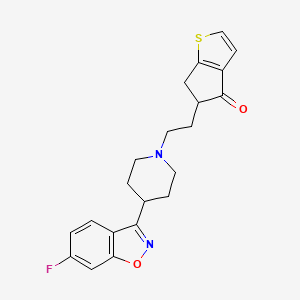
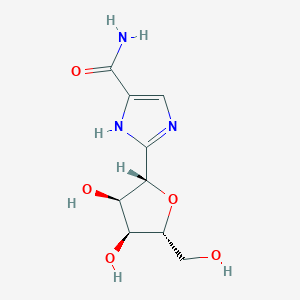
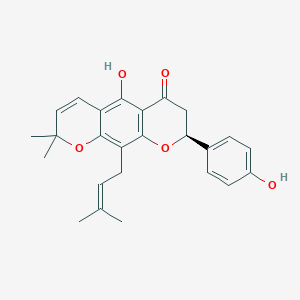
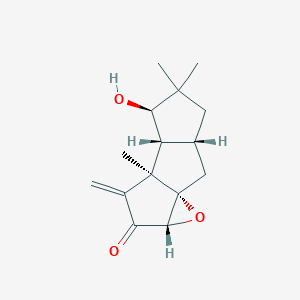
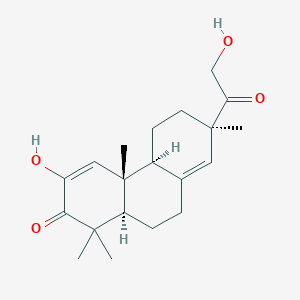
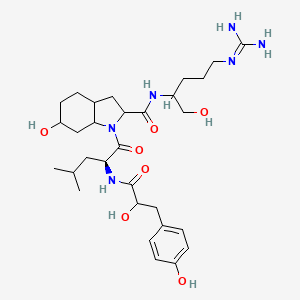
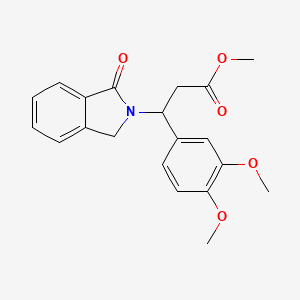
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
